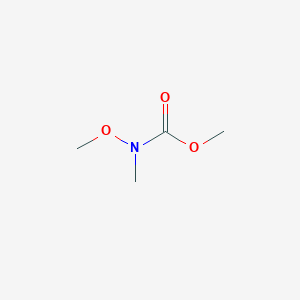

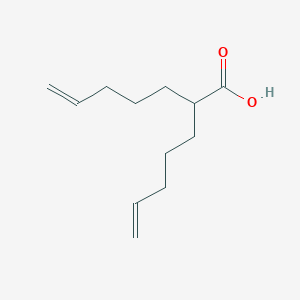

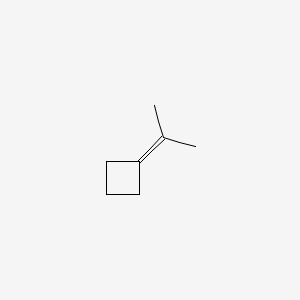

![molecular formula C13H16N2O B3048100 5'-Amino-spiro[cyclohexane-1,3'-indolin]-2'-one CAS No. 156232-57-4](/img/structure/B3048100.png)

5'-Amino-spiro[cyclohexane-1,3'-indolin]-2'-one

Descripción general

Descripción

5’-Amino-spiro[cyclohexane-1,3’-indolin]-2’-one is a complex organic compound that belongs to the class of spirocyclic compounds . Spirocyclic compounds are inherently highly 3-dimensional structures, defined as a bicycle connected by a single fully-substituted carbon atom .

Synthesis Analysis

The synthesis of similar spirocyclic compounds has been reported in the literature. For instance, spiro[cyclohexane-1,3’-indoline]-2,2’-diones were prepared in good to high yields by the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides . Another synthesis involved a one-pot three-component reaction in the presence of malononitrile .Molecular Structure Analysis

Spirocyclic structures are characterized by a shared tetrahedral sp3-carbon atom that positions the planes of the two rings orthogonally . This unique structure can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability .Chemical Reactions Analysis

The chemical reactions involving spirocyclic compounds often involve multicomponent reactions, which are extensively used as an efficient tool to construct complex molecular motifs . These reactions usually satisfy rigid requirements of green chemistry and are characterized by atom-economy, synthetic convergency, simple purification protocols, and decreased usage of expensive solvents and reagents .Aplicaciones Científicas De Investigación

Photochromic Materials

5’-Amino-spiro[cyclohexane-1,3’-indolin]-2’-one: belongs to the spiropyran family, which includes reversible photochromic compounds. These compounds exhibit two main isomers that can interconvert upon exposure to UV or visible light. The transformation from the cyclic spiropyran (SP) form to the opened merocyanine (MC) form can be triggered by various external stimuli, such as temperature, pH, and mechanical stress . Researchers have explored its potential as a building block for smart materials due to its multi-functionality and sensitivity.

Molecular Electronics

The simplicity of preparation and modification makes spiropyran derivatives attractive for molecular electronics. Even minor changes in the molecular structure can significantly impact their properties. By integrating specific fragments during molecular design, researchers can tailor spiropyran-based systems for applications in molecular-scale electronic devices .

Nanomachinery and Sensors

Spiropyrans have been investigated for their use in nanomachinery and sensors. Their responsiveness to external stimuli allows for dynamic switching, making them suitable for constructing molecular-scale machines and sensors. For instance, spiropyran-based nanomachines could respond to changes in pH or temperature, enabling controlled movement at the nanoscale .

Environmental Sensing

Researchers have explored spiropyran derivatives as environmental sensors. By incorporating specific functional groups, these compounds can selectively detect environmental pollutants, metal ions, or biological molecules. Their photochromic properties enable real-time monitoring and sensing applications .

Biomedical Applications

In the field of photopharmacology, spiropyran-based compounds hold promise. Their ability to switch between isomers in response to light could be harnessed for targeted drug delivery. Researchers are investigating spiropyran derivatives as potential carriers for controlled drug release .

Smart Material Production

Finally, spiropyran derivatives play a crucial role in the production of smart materials. Their responsiveness to external stimuli allows for dynamic changes in material properties. These materials find applications in areas such as adaptive coatings, responsive textiles, and self-healing materials .

Direcciones Futuras

The future directions for the study of 5’-Amino-spiro[cyclohexane-1,3’-indolin]-2’-one and similar spirocyclic compounds could involve the development of novel synthetic strategies to form new chemical entities in a stereoselective manner . These structures have potential applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .

Mecanismo De Acción

Target of Action

The primary target of 5’-Amino-spiro[cyclohexane-1,3’-indolin]-2’-one, also known as 5-Amino-1MQ, is the enzyme called nicotinamide N-methyltransferase (NNMT) . NNMT is a cytosolic enzyme primarily expressed in the liver and catalyzes the transfer of a methyl group from the cofactor S- (5′-adenosyl)-L-methionine (SAM) to other substrates .

Mode of Action

5-Amino-1MQ acts as an NNMT inhibitor . When fat cells grow larger, they release NNMT, which slows down metabolism and leads to weight gain . By inhibiting NNMT, 5-Amino-1MQ helps to increase fat metabolism, thus reversing diet-induced obesity and inducing weight loss .

Biochemical Pathways

The inhibition of NNMT by 5-Amino-1MQ affects the metabolism of fat cells . It increases the basal metabolic rate of the body, reversing obesity . Furthermore, 5-Amino-1MQ may modify the way fat cells work by increasing GLUT4 expression, leading to the production of an alternate class of lipids with anti-diabetic and anti-inflammatory properties .

Pharmacokinetics

It is known that 5-amino-1mq had no negative impact on the activity of any other enzymes in the metabolic cycle, lowering the probability of side effects . This suggests that the compound has a selective mode of action, which could potentially enhance its bioavailability.

Result of Action

The inhibition of NNMT by 5-Amino-1MQ results in increased fat metabolism, leading to weight loss and a reversal of diet-induced obesity . It also leads to the production of an alternate class of lipids with anti-diabetic and anti-inflammatory properties .

Action Environment

The action of 5-Amino-1MQ can be influenced by various environmental factors. For instance, light, temperature, pH, presence of metal ions, and mechanical stress can induce the isomerization of spiropyran-like systems, which 5-Amino-1MQ belongs to . This multi-sensitivity makes 5-Amino-1MQ a promising building block for the creation of various dynamic materials .

Propiedades

IUPAC Name |

5-aminospiro[1H-indole-3,1'-cyclohexane]-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c14-9-4-5-11-10(8-9)13(12(16)15-11)6-2-1-3-7-13/h4-5,8H,1-3,6-7,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQMWMAGFGCMAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C3=C(C=CC(=C3)N)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501216247 | |

| Record name | 5′-Aminospiro[cyclohexane-1,3′-[3H]indol]-2′(1′H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501216247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Amino-spiro[cyclohexane-1,3'-indolin]-2'-one | |

CAS RN |

156232-57-4 | |

| Record name | 5′-Aminospiro[cyclohexane-1,3′-[3H]indol]-2′(1′H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156232-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5′-Aminospiro[cyclohexane-1,3′-[3H]indol]-2′(1′H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501216247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-amino-spiro[cyclohexane-1,3'-indolin]-2'-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

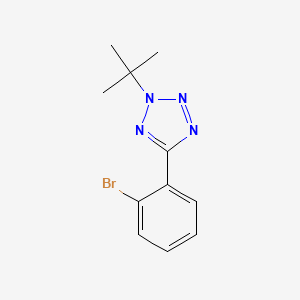

![10-Bromobenzo[h]quinoline](/img/structure/B3048024.png)

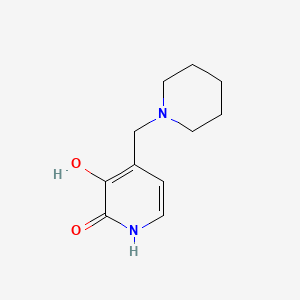

![(S)-5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B3048029.png)

![1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B3048039.png)